molecular formula C19H28N4O B2385059 2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide CAS No. 1445201-35-3

2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Cat. No.: B2385059
CAS No.: 1445201-35-3
M. Wt: 328.46
InChI Key: ZMIGCPUBJXTSCU-UHFFFAOYSA-N
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Description

2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyano group, an ethyl-substituted phenyl ring, and a piperidine moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate at room temperature or under heat can yield the desired cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing efficient and cost-effective reaction conditions. The use of solvents like dimethylformamide (DMF) and catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group and other functional groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The cyano group and other functional groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano group, ethyl-substituted phenyl ring, and piperidine moiety make it a versatile compound for various applications .

Properties

IUPAC Name

2-(N-cyano-3-ethylanilino)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-4-16-6-5-7-18(12-16)23(14-20)13-19(24)21-17-8-10-22(11-9-17)15(2)3/h5-7,12,15,17H,4,8-11,13H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIGCPUBJXTSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)NC2CCN(CC2)C(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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